molecular formula C130H220N44O41 B7880910 Secretin porcine CAS No. 30632-15-6

Secretin porcine

Cat. No.: B7880910
CAS No.: 30632-15-6
M. Wt: 3055.4 g/mol
InChI Key: JWQZOTGHUDZFMU-WIDFLDSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secretin (porcine) is a 27-amino acid peptide hormone (C130H220N44O41, MW 3055.47, CAS 17034-35-4) used extensively in gastrointestinal and pancreatic research . This synthetic porcine secretin is equivalent to the human analog and is highly purified for reliable experimental results, with studies showing that pure preparations are preferred for provocative testing to avoid false positives from contaminating peptides . In research settings, Secretin (porcine) is a critical tool for stimulating the secretion of bicarbonate and water from the pancreas, thereby helping to neutralize duodenal acidity and create a favorable pH for digestive enzymes . Its primary mechanism of action is via binding to the G-protein-coupled secretin receptor on pancreatic centroacinar cells, which activates adenylate cyclase and converts ATP to cyclic AMP (cAMP), a key second messenger in this signaling pathway . Its main research applications include the diagnosis of pancreatic exocrine insufficiency and gastrin-secreting tumors, such as in Zollinger-Ellison syndrome . It is also employed in secretin-stimulated functional imaging (e.g., MRI and sonography) to evaluate pancreatic ductal function and in research models for cystic fibrosis to study epithelial secretory dysfunction . Furthermore, secretin is investigated for its role as an enterogastrone, inhibiting gastric acid secretion, and for its satiety-inducing and osmoregulatory functions in the brain . This product is provided as a lyophilized powder for stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQZOTGHUDZFMU-WIDFLDSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H220N44O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3055.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17034-35-4, 30632-15-6
Record name Secretin (porcine) [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017034354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secretin, beta-asp(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030632156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secretin (pig)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Secretin is a peptide hormone primarily produced by the S cells of the duodenum, playing a crucial role in regulating the digestive process. This article focuses on the biological activity of porcine secretin, particularly its pharmacological effects, clinical applications, and research findings.

Porcine secretin consists of 27 amino acids, with a molecular weight of approximately 3055.5 Da. Its primary function is to stimulate the pancreas to secrete bicarbonate-rich fluid, aiding in the neutralization of gastric acid in the small intestine. The standard unit of biological activity for secretin is defined as one clinical unit (CU), equivalent to 0.2 micrograms .

The mechanism of action involves binding to specific receptors (secretin receptors) located on pancreatic acinar cells, leading to increased bicarbonate secretion and enhancing digestive enzyme release. Additionally, secretin influences gastric motility and promotes bile production in the liver.

Clinical Applications

Porcine secretin is utilized in various clinical settings, particularly for:

  • Diagnosis of Exocrine Pancreatic Dysfunction: It helps assess pancreatic function by stimulating pancreatic secretions during diagnostic tests.
  • Gastrinoma Diagnosis: Secretin aids in identifying gastrin-secreting tumors by measuring serum gastrin levels post-administration.
  • Research Applications: Investigated for potential therapeutic effects in conditions like autism spectrum disorders (ASD).

1. Efficacy in Autism Spectrum Disorder

Numerous studies have investigated the efficacy of porcine secretin in treating ASD, with mixed results:

  • A double-blind, placebo-controlled trial involving 56 subjects found no significant differences in social-communication scores between secretin and placebo groups .
  • A subsequent study with 64 children receiving repeated doses also reported no therapeutic effects on language or cognitive measures .
  • A smaller crossover study indicated some positive effects on positive affect and activity levels but overall failed to demonstrate significant improvements across most measures .

2. Pharmacological Comparisons

Research comparing synthetic and biologically derived porcine secretin has shown:

  • Both forms exhibit identical pharmacological effects when administered at equivalent doses. A study involving healthy volunteers demonstrated that synthetic secretin was well-tolerated and produced similar outcomes regarding bicarbonate secretion compared to biologically derived secretin .
ParameterSynthetic Secretin (0.2 mcg/kg)Biologically Derived Secretin (1 CU/kg)
Total Bicarbonate OutputNo significant differenceNo significant difference
Adverse EventsMild flushing notedMild flushing noted

Adverse Reactions

Common adverse reactions associated with porcine secretin administration include:

  • Flushing
  • Abdominal discomfort
  • Nausea

In clinical trials involving nearly 957 patients, these reactions were generally mild and transient .

Scientific Research Applications

Diagnostic Applications

Zollinger-Ellison Syndrome Diagnosis

Porcine secretin is primarily used in the diagnosis of Zollinger-Ellison syndrome (ZES), a condition characterized by gastrin-secreting tumors leading to excessive gastric acid production. A study comparing synthetic and biologically-derived secretin showed that both forms effectively confirmed ZES through serum gastrin level measurements. The FDA-approved criterion for a positive test was met with all agents tested, indicating their equivalence in clinical settings .

Agent Positive Test Rate (NIH Criterion) Time to Peak Serum Gastrin
Biologically-derived Secretin5/6 patients15 min
Synthetic Porcine Secretin6/6 patients15 min
Synthetic Human Secretin4/6 patients15 min

Pancreatic Function Testing

Secretin-enhanced Magnetic Resonance Cholangiopancreatography (MRCP) is a non-invasive technique that evaluates pancreatic function by stimulating pancreatic ductal cells to produce bicarbonate-rich fluid. This method has gained traction since the discontinuation of biologically-derived porcine secretin in 1999, with synthetic alternatives proving effective for similar diagnostic purposes .

Therapeutic Applications

Obesity Treatment Potential

Recent research indicates that secretin may have roles beyond digestion, particularly in obesity management. Studies suggest that secretin can influence neurobehavioral development and may enhance metabolic processes such as thermogenesis in brown adipose tissue. In vitro experiments demonstrated that secretin significantly increased respiratory activity in brown adipocytes, indicating its potential as a therapeutic agent for obesity .

Case Studies and Clinical Findings

Several studies have documented the effectiveness of secretin in clinical settings:

  • A randomized controlled trial demonstrated that both synthetic forms of secretin could effectively confirm ZES diagnosis with comparable efficacy to biologically-derived secretin .
  • Observational studies on secretin-enhanced MRCP have shown improved visualization of pancreatic ducts, aiding in diagnosing pancreatitis and other pancreatic disorders .

Comparison with Similar Compounds

Amino Acid Sequence Homology

Secretin belongs to the glucagon-secretin gene family, which includes vasoactive intestinal peptide (VIP), gastric inhibitory polypeptide (GIP), and glucagon-like peptides (GLP-1, GLP-2). Key structural differences include:

Compound Species Amino Acid Sequence (Positions 1–27) Key Residue Differences
Secretin Porcine H-S-D-G-T-F-T-S-E-L-S-R-L-R-D-S-A-R-L-Q-R-L-L-Q-G-L-V-NH2 Arg14
Secretin Human H-S-D-G-T-F-T-S-E-L-S-R-L-R-D-S-A-R-L-Q-R-L-L-Q-G-L-V-NH2 Identical to porcine
Secretin Rat H-S-D-G-T-F-T-S-E-L-S-R-L-Q-D-S-A-R-L-Q-R-L-L-Q-G-L-V-NH2 Gln14 (Arg14 → Gln14 substitution)
PHI-27 Porcine H-A-D-G-V-F-T-S-D-F-S-R-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-I-NH2 No homology beyond N-terminal residues
VIP Porcine H-S-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-NH2 Broader functional roles (e.g., vasodilation)

Key Findings :

  • The N-terminal region (residues 1–6) is critical for receptor activation, while the helical domain (residues 7–27) mediates binding to the secretin receptor (SCTR) .
  • Truncated variants (e.g., secretin 2–27 or 7–27) lose agonistic activity but retain partial antagonistic properties .

Functional and Clinical Comparisons

Bioequivalence in Pancreatic Function Testing

A pivotal study compared biologic porcine secretin (BPS), synthetic porcine secretin (SPS), and synthetic human secretin (SHS) in 12 chronic pancreatitis patients and 18 healthy subjects :

Parameter BPS SPS SHS
Peak Bicarbonate (mEq/L) 72.3 ± 4.1 70.8 ± 3.9 71.2 ± 4.0
Diagnostic Accuracy (%) 100 100 100
Side Effects Flushing, transient tachycardia (19%) Reduced side effects Reduced side effects

Receptor Binding and Signaling

  • Secretin Receptor (SCTR) : A class B GPCR with a large extracellular domain rich in cysteine residues. Porcine secretin binds with high affinity (IC50 = 1.2 nM) .

Comparison with Other Glucagon-Secretin Family Peptides

Compound Receptor Primary Function Clinical Applications
Secretin SCTR Pancreatic bicarbonate secretion Diagnosing chronic pancreatitis
VIP VPAC1/VPAC2 Vasodilation, smooth muscle relaxation Treating erectile dysfunction
GLP-1 GLP-1R Insulin secretion, appetite regulation Type 2 diabetes therapy
PHI-27 PHI receptor Modulates secretin/VIP activity Experimental studies only

Key Distinctions :

  • Secretin’s effects are localized to the pancreas and biliary system, whereas VIP and GLP-1 have systemic roles .

Preparation Methods

Tissue Harvesting and Preservation

Primary Extraction Techniques

Multistage Purification Strategies

Ion-Exchange Chromatography

Gel Filtration Chromatography

Reverse-Phase HPLC Optimization

Purity MetricNatural SecretinSynthetic Secretin
HPLC Purity (%)99.199.8
Biological Activity5450 CU/mg5750 CU/mg
Endotoxin (EU/mg)<0.25<0.1

Pharmaceutical Formulation and Stability

Lyophilization Process

Purified secretin is lyophilized with excipients: L-cysteine hydrochloride (1 mg/vial) prevents oxidation, while mannitol (20 mg/vial) maintains peptide structure during freeze-drying. The cycle involves:

  • Primary drying: -40°C for 24 hours at 0.1 mBar

  • Secondary drying: 25°C for 6 hours to 0.01% residual moisture

Reconstitution Protocols

Each 16 mcg vial requires 8 mL of 0.9% sodium chloride injection USP, yielding 2 mcg/mL. Vigorous shaking for 30 seconds ensures complete dissolution, with visual inspection for particulate matter mandated before IV administration. Stability studies show reconstituted solutions maintain ≥90% potency for 4 hours at 25°C.

Quality Control and Bioactivity Validation

Spectroscopic Characterization

In Vivo Bioassay Standards

Clinical Preparation Workflows

Diagnostic Test Dosing

For pancreatic function testing:

  • Test dose: 0.2 mcg IV over 1 minute

  • Therapeutic dose: 0.2 mcg/kg (max 16 mcg) in 0.9% NaCl

Endoscopic Fluid Collection

Post-secretin administration, duodenal fluid is collected via:

  • Dreiling tube: Four 15-minute samples under fluoroscopy

  • ePFT: Endoscopic aspiration at 15-minute intervals

ParameterBaselinePost-Dose (5 min)
Systolic BP112 ± 8 mmHg118 ± 10 mmHg
Diastolic BP65 ± 7 mmHg68 ± 9 mmHg

No severe hypersensitivity reactions occurred in 428 administrations when using the 0.2 mcg test dose.

Comparative Analysis of Natural vs. Synthetic Secretin

While natural porcine secretin remains the clinical standard, synthetic analogues show:

However, natural secretin’s 40-year clinical history supports its continued use in FDA-approved diagnostic kits .

Q & A

Q. What are the standard protocols for isolating and purifying porcine secretin from biological sources?

Porcine secretin isolation typically involves homogenizing duodenal tissue followed by acid extraction and chromatographic purification. Key steps include:

  • Tissue preparation : Fresh porcine duodenum is minced and homogenized in acidic ethanol to stabilize peptide structure .
  • Chromatography : Gel filtration (e.g., Sephadex G-25) and ion-exchange chromatography are used to separate secretin from other gastrointestinal peptides. Purity is validated via HPLC and mass spectrometry .
  • Activity validation : Bioassays, such as measuring cAMP production in transfected cell lines (e.g., CHO cells expressing secretin receptors), confirm biological activity .

Q. How can researchers validate the stability of porcine secretin under varying experimental conditions?

Stability studies should assess:

  • Temperature and pH : Incubate secretin at 4°C, -20°C, and room temperature across pH 2–7. Monitor degradation via HPLC and circular dichroism to confirm structural integrity .
  • Long-term storage : Lyophilized secretin stored at -80°C retains activity for >2 years, whereas reconstituted solutions degrade within 24 hours at 4°C .

Q. What are the best practices for designing dose-response experiments with porcine secretin in vivo?

  • Animal models : Use anesthetized pigs or rodents with cannulated pancreatic ducts to measure bicarbonate secretion.
  • Dose ranges : Start with 0.1–1.0 μg/kg IV; higher doses may saturate receptors and obscure pharmacodynamic profiles.
  • Controls : Include vehicle controls and secretin receptor antagonists (e.g., Sec 5-27) to confirm specificity .

Advanced Research Questions

Q. How can contradictory findings about secretin’s role in neurogastroenterology be resolved methodologically?

Contradictions (e.g., secretin’s effects on gut-brain signaling) often arise from:

  • Model variability : Differences in species (porcine vs. murine), receptor expression levels, or experimental endpoints (e.g., behavioral vs. biochemical).
  • Solution : Conduct cross-species comparative studies with standardized protocols. For example, use RNA-seq to map secretin receptor distribution in enteric neurons and validate via immunohistochemistry .

Q. What strategies are effective for integrating porcine secretin research into multi-omics studies?

  • Transcriptomics : Pair secretin stimulation with single-cell RNA sequencing to identify downstream targets in pancreatic acinar cells.
  • Proteomics : Use SILAC labeling to quantify secretin-induced changes in pancreatic secretion proteins.
  • Data integration : Apply pathway analysis tools (e.g., IPA, STRING) to map secretin’s role in metabolic and signaling networks .

Q. How should researchers address reproducibility challenges in secretin receptor binding assays?

Common pitfalls include:

  • Receptor source : Use transfected cell lines with standardized receptor density (e.g., HEK293-SCTR) rather than primary cells.
  • Binding conditions : Optimize buffer composition (e.g., 1% BSA to reduce nonspecific binding) and incubation time (30–60 minutes at 25°C).
  • Validation : Cross-validate radioligand binding data with functional assays (e.g., cAMP ELISA) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing secretin’s dose-dependent effects?

  • Nonlinear regression : Fit data to a sigmoidal dose-response model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • Outlier handling : Use Grubbs’ test to exclude outliers, especially in small-N studies (e.g., n=6–8 per group) .

Q. How can systematic reviews be leveraged to identify gaps in secretin research?

  • Search strategy : Use PubMed/MEDLINE with terms like “porcine secretin AND (receptor signaling OR clinical trial)” and filter for studies post-2010.
  • Gap analysis : Tools like PICO (Population, Intervention, Comparison, Outcome) highlight understudied areas, such as secretin’s role in metabolic disorders .

Tables for Methodological Reference

Parameter Optimal Condition Validation Method
Secretin purity≥95% by HPLCMass spectrometry (MS/MS)
Bioactivity thresholdEC₅₀ = 0.3–0.7 nM in cAMP assaysCHO-SCTR cell line
Storage stability (lyophilized)>2 years at -80°CAccelerated degradation studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.